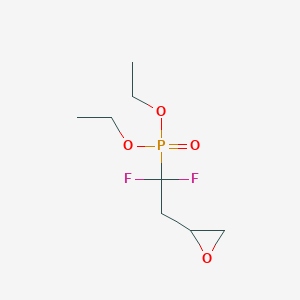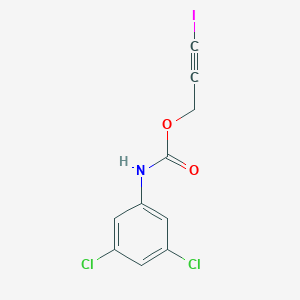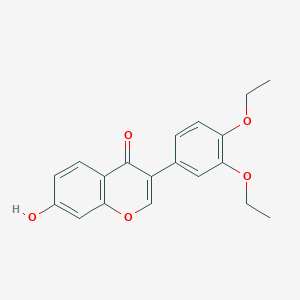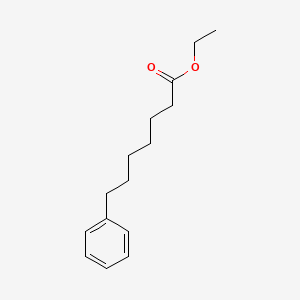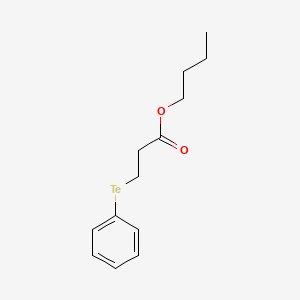
Butyl 3-(phenyltellanyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-(phenyltellanyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This particular compound features a butyl group attached to the oxygen atom and a phenyltellanyl group attached to the propanoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(phenyltellanyl)propanoate typically involves the esterification of 3-(phenyltellanyl)propanoic acid with butanol. This reaction is catalyzed by a mineral acid such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
3-(phenyltellanyl)propanoic acid+butanolH2SO4butyl 3-(phenyltellanyl)propanoate+H2O
Industrial Production Methods
Industrial production of esters like this compound often involves continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 3-(phenyltellanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium dioxide.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters.
Substitution: Acidic or basic hydrolysis can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Major Products Formed
Oxidation: Tellurium dioxide and this compound.
Reduction: Butyl alcohol and 3-(phenyltellanyl)propanol.
Substitution: 3-(phenyltellanyl)propanoic acid and butanol.
Wissenschaftliche Forschungsanwendungen
Butyl 3-(phenyltellanyl)propanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antifungal and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
Wirkmechanismus
The mechanism of action of butyl 3-(phenyltellanyl)propanoate involves its interaction with molecular targets through its ester and phenyltellanyl groups. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The phenyltellanyl group can participate in redox reactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl propanoate: Similar ester structure but lacks the phenyltellanyl group.
Phenylpropanoic acid: Similar backbone but lacks the ester and tellanyl functionalities.
Butyl benzoate: Similar ester structure but with a benzene ring instead of the phenyltellanyl group.
Uniqueness
Butyl 3-(phenyltellanyl)propanoate is unique due to the presence of the phenyltellanyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in unique redox reactions and potentially exhibit novel biological activities not seen in other esters.
Eigenschaften
CAS-Nummer |
122617-85-0 |
|---|---|
Molekularformel |
C13H18O2Te |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
butyl 3-phenyltellanylpropanoate |
InChI |
InChI=1S/C13H18O2Te/c1-2-3-10-15-13(14)9-11-16-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI-Schlüssel |
RBNJITDRLFMJQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CC[Te]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


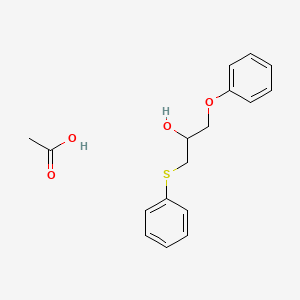
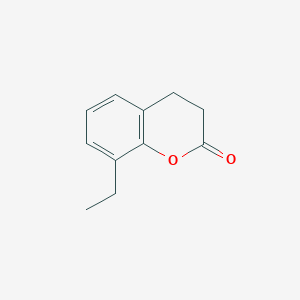
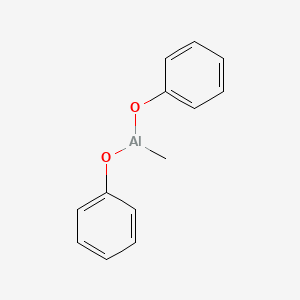
![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
![2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol](/img/structure/B14286247.png)
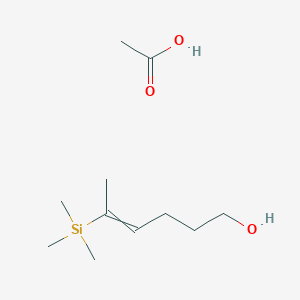
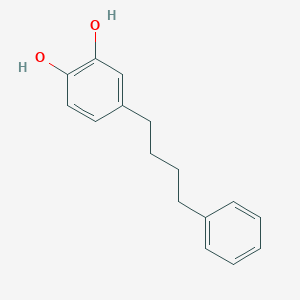
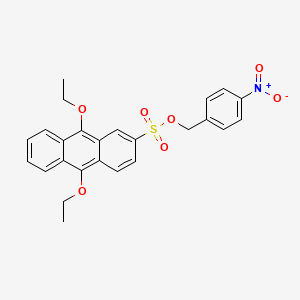
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)
![2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B14286268.png)
